molecular formula C19H15NO4S2 B11673533 2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate

2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate

Cat. No.: B11673533
M. Wt: 385.5 g/mol
InChI Key: XWIKWQODBBBZKY-MHWRWJLKSA-N
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Description

2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is a complex organic compound with a unique structure that includes a methoxy group, a thiazolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 3-methylbenzoate with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazolidinone ring is known to interact with biological targets, potentially leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE apart is its specific substitution pattern and the presence of both methoxy and benzoate ester groups.

Properties

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C19H15NO4S2/c1-11-4-3-5-13(8-11)18(22)24-14-7-6-12(9-15(14)23-2)10-16-17(21)20-19(25)26-16/h3-10H,1-2H3,(H,20,21,25)/b16-10+

InChI Key

XWIKWQODBBBZKY-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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